Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-caboxylate
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Overview
Description
Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate is a chemical compound known for its structural complexity and potential applications in various fields. It is a derivative of octahydroindole and is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate involves several steps, including crystallization, optical resolution, and esterification. One of the methods includes the crystallization of a mixture of racemic benzyl trans-(2S,3aR,7aS)-octahydro-1H-indole carboxylate p-toluene sulfonic acid salt and benzyl trans-(2R,3aS,7aR)-octahydro-1H-indole carboxylate p-toluene sulfonic acid salt. This is followed by optical resolution using (-)-dibenzoyl-L-tartaric acid monohydrate in selected solvents and temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale crystallization and purification processes to achieve high purity levels. The use of solvents such as dichloromethane, ethyl acetate, cyclohexane, and diisopropyl ether is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Its unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2R,3aS,7aR)-2-(bromomethyl)-octahydrofuro[3,2-b]pyridine-4-carboxylate
- Benzyl (2R,3aS,7aR)-2-(hydroxymethyl)-octahydrofuro[2,3-c]pyridine-6-carboxylate
- Benzyl (2R,3aS,7aR)-1-benzoyl-octahydro-1H-indole-2-carboxylate
Uniqueness
Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a precursor for synthesizing other complex molecules with desired properties .
Properties
Molecular Formula |
C16H21NO2 |
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Molecular Weight |
259.34 g/mol |
IUPAC Name |
benzyl (2R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14+,15-/m1/s1 |
InChI Key |
ARGCRCXTJMQKNA-QLFBSQMISA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)C[C@@H](N2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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